molecular formula C12H14BrF2N B2655151 1-[2-Bromo-4-(difluoromethyl)phenyl]piperidine CAS No. 2248394-67-2

1-[2-Bromo-4-(difluoromethyl)phenyl]piperidine

Cat. No.: B2655151
CAS No.: 2248394-67-2
M. Wt: 290.152
InChI Key: DWNAZYHCZPDIGX-UHFFFAOYSA-N
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Description

1-[2-Bromo-4-(difluoromethyl)phenyl]piperidine is an organic compound with the molecular formula C12H14BrF2N It is characterized by the presence of a bromine atom and a difluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Bromo-4-(difluoromethyl)phenyl]piperidine typically involves the reaction of 2-bromo-4-(difluoromethyl)benzene with piperidine under specific conditions. One common method includes:

    Starting Material: 2-bromo-4-(difluoromethyl)benzene.

    Reagent: Piperidine.

    Catalyst: Often, a base such as potassium carbonate is used.

    Solvent: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF).

    Temperature: The reaction mixture is heated to a temperature range of 80-100°C.

    Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

1-[2-Bromo-4-(difluoromethyl)phenyl]piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the difluoromethyl group or the piperidine ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 1-[2-azido-4-(difluoromethyl)phenyl]piperidine, while oxidation with potassium permanganate can produce 1-[2-bromo-4-(difluoromethyl)phenyl]piperidin-4-one.

Scientific Research Applications

1-[2-Bromo-4-(difluoromethyl)phenyl]piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-Bromo-4-(difluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The piperidine ring enhances the compound’s ability to cross biological membranes, facilitating its activity within cells.

Comparison with Similar Compounds

Similar Compounds

    1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine: Similar structure but different substitution pattern on the phenyl ring.

    1-[2-Bromo-4-(trifluoromethyl)phenyl]piperidine: Contains a trifluoromethyl group instead of a difluoromethyl group.

    1-[2-Chloro-4-(difluoromethyl)phenyl]piperidine: Substitution of bromine with chlorine.

Uniqueness

1-[2-Bromo-4-(difluoromethyl)phenyl]piperidine is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-[2-bromo-4-(difluoromethyl)phenyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF2N/c13-10-8-9(12(14)15)4-5-11(10)16-6-2-1-3-7-16/h4-5,8,12H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNAZYHCZPDIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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